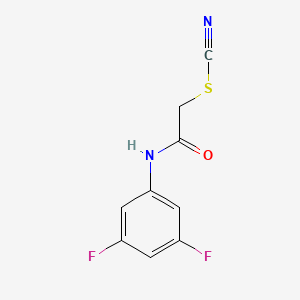
Reactive Red 21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Red 21 is an organic synthetic dye known for its vibrant red color. It is commonly used in the textile industry for dyeing and printing processes. The compound is soluble in water and alcohol solvents but insoluble in oils and fats. It has strong dyeing ability and good light resistance, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reactive Red 21 can be synthesized through the condensation reaction of p-methoxyaniline (aniline) and α-naphthylamine. The reaction typically involves the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods: In industrial settings, this compound is produced by combining the necessary reactants in large-scale reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final dye product .
Chemical Reactions Analysis
Types of Reactions: Reactive Red 21 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the breakdown of the dye structure.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly with halogenated triazine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives of the dye.
Reduction: Simplified aromatic compounds.
Substitution: Modified dye molecules with different functional groups.
Scientific Research Applications
Reactive Red 21 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mechanism of Action
The mechanism by which Reactive Red 21 exerts its effects involves the formation of covalent bonds with the target substrates. In textile dyeing, the dye forms strong covalent bonds with cellulose fibers, resulting in vibrant and long-lasting colors. The molecular targets include hydroxyl groups on cellulose fibers, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
- Reactive Red 195
- Reactive Yellow 145
- Reactive Blue 194
Comparison: Reactive Red 21 is unique due to its specific chemical structure, which provides excellent dyeing properties and light resistance. Compared to other reactive dyes, it offers a broader range of applications and better performance in various industrial processes .
This compound stands out for its versatility and effectiveness in different applications, making it a valuable compound in both scientific research and industrial settings.
Properties
CAS No. |
11099-79-9 |
|---|---|
Molecular Formula |
BeN2O6 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




